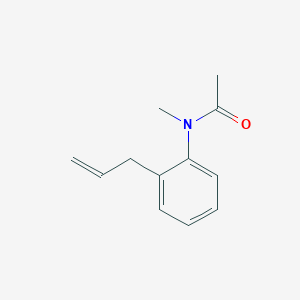

N-(2-Allylphenyl)-N-methylacetamide

Description

N-(2-Allylphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group attached to the phenyl ring and a methyl group attached to the nitrogen atom of the acetamide moiety

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-methyl-N-(2-prop-2-enylphenyl)acetamide |

InChI |

InChI=1S/C12H15NO/c1-4-7-11-8-5-6-9-12(11)13(3)10(2)14/h4-6,8-9H,1,7H2,2-3H3 |

InChI Key |

HYBAUFQOBCSCKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Allylphenyl)-N-methylacetamide typically involves the reaction of 2-allylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Allylphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group of the acetamide can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products:

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Allylphenyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-Allylphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-Allylphenyl)acetamide: Lacks the methyl group on the nitrogen atom.

N-(2-Allylphenyl)-N-ethylacetamide: Contains an ethyl group instead of a methyl group.

N-(2-Allylphenyl)-N-methylpropionamide: Has a propionamide moiety instead of an acetamide moiety.

Uniqueness: N-(2-Allylphenyl)-N-methylacetamide is unique due to the presence of both the allyl and methyl groups, which can influence its reactivity and biological activity

Biological Activity

N-(2-Allylphenyl)-N-methylacetamide (APMA) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

APMA has the molecular formula and is characterized by an allyl group attached to a phenyl ring, alongside a methylacetamide functional group. This structural configuration suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to APMA exhibit a range of biological activities, including:

- Anticancer Properties : APMA and its derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on allyl derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including breast and colorectal cancers .

- Reactive Oxygen Species (ROS) Generation : APMA may enhance ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways. Increased ROS generation has been linked to the activation of p53 and alterations in mitochondrial membrane potential .

- Cell Cycle Arrest : Evidence suggests that APMA can cause cell cycle arrest in specific phases (e.g., G1/S or G2/M), which is crucial for preventing cancer cell division and proliferation .

In Vitro Studies

A significant study focused on the anticancer activity of allyl derivatives, including APMA, revealed that these compounds could effectively reduce cell viability in MCF-7 breast cancer cells with an IC50 value indicating potent cytotoxicity. The mechanism involved apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Studies

- Breast Cancer : In vitro experiments showed that APMA derivatives led to a decrease in viability and induced late-stage apoptosis in MCF-7 cells. The treatment resulted in increased expression of pro-apoptotic factors and decreased anti-apoptotic factors .

- Colorectal Cancer : Similar studies indicated that compounds related to APMA could inhibit cell growth in colorectal cancer models, suggesting a broad spectrum of anticancer activity across different types of malignancies .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.